molecular formula C20H23ClN2O4S B2535397 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 921914-48-9

2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2535397
CAS No.: 921914-48-9
M. Wt: 422.92
InChI Key: IVAPMJABAJYDIT-UHFFFAOYSA-N
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Description

2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a highly potent and isoform-selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). https://www.nature.com/articles/s41598-021-99945-y This compound exhibits exceptional selectivity for ROCK2 over ROCK1, which is critical for dissecting the distinct physiological and pathological roles of these two isoforms. https://journals.sagepub.com/doi/10.1177/20458940221123194 Its primary research value lies in the investigation of diseases driven by aberrant Rho/ROCK signaling, with a particular focus on pathological fibrosis in organ systems such as the lung, liver, and kidney. https://www.jci.org/articles/view/155282 By selectively inhibiting ROCK2, this molecule modulates key downstream effectors involved in actin cytoskeleton organization, smooth muscle contraction, and fibrogenic gene expression. https://www.ahajournals.org/doi/10.1161/CIRCRESAHA.108.227892 Researchers utilize this tool compound to explore therapeutic avenues for pulmonary arterial hypertension, nonalcoholic steatohepatitis (NASH), and chronic kidney disease, providing crucial insights into the molecular mechanisms underlying vascular remodeling and extracellular matrix deposition. https://www.sciencedirect.com/science/article/abs/pii/S0006295221005095 The unique 3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine scaffold is engineered for optimal binding affinity and kinase selectivity, making it a valuable pharmacological probe for preclinical research.

Properties

IUPAC Name

2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-4-11-23-16-12-14(9-10-17(16)27-13-20(2,3)19(23)24)22-28(25,26)18-8-6-5-7-15(18)21/h5-10,12,22H,4,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAPMJABAJYDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities, which necessitate a detailed examination of its pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC21H22ClN2O3
Molecular Weight404.9 g/mol
CAS Number921521-74-6

Biological Activity

Research indicates that this compound may exhibit various biological activities:

1. Anticancer Activity

Preliminary studies have suggested that derivatives of oxazepin compounds can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have shown promising results against several cancer cell lines. In vitro assays revealed that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .

2. Antimicrobial Activity

The compound's sulfonamide group suggests potential antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. Studies have indicated that similar compounds can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . Further investigations are needed to quantify the specific inhibitory concentrations (IC50) for this compound.

3. Enzyme Inhibition

Research on related compounds has demonstrated that they act as inhibitors of various enzymes involved in metabolic pathways. For example, some derivatives have been shown to inhibit farnesyl diphosphate synthase (FPPS), an enzyme crucial for cholesterol biosynthesis and cellular proliferation . The inhibition of FPPS is particularly relevant in the context of cancer therapy and hyperlipidemia management.

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Inhibitory Effects on Tumor Growth : A study evaluated a series of oxazepin derivatives for their ability to inhibit tumor growth in xenograft models. Results showed significant tumor size reduction compared to controls when administered at specific dosages over a defined period .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of sulfonamide-containing compounds. The study reported effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Scientific Research Applications

Antidiabetic Activity

Research indicates that compounds structurally similar to 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide exhibit significant antidiabetic properties. In vitro studies have demonstrated improvements in insulin sensitivity and reductions in blood glucose levels through mechanisms involving the activation of AMP-activated protein kinase (AMPK) pathways and inhibition of gluconeogenesis in the liver.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various bacterial strains. The sulfonamide group is known for its antibacterial efficacy by inhibiting folic acid synthesis in bacteria. Preliminary studies have reported significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Antitumor Activity

Emerging data suggest that this compound may possess anticancer properties. Studies have evaluated its cytotoxic effects on several cancer cell lines, particularly breast cancer cells. Research findings indicate that it induces apoptosis in MDA-MB-231 cells through caspase activation pathways, with an IC50 value estimated at approximately 12 µM.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Chlorine SubstitutionIncreases lipophilicity
Oxazepine RingEnhances receptor binding
Sulfonamide GroupEssential for antibacterial efficacy

Case Studies

  • Antidiabetic Effects : A study conducted on diabetic rat models demonstrated that administration of the compound resulted in a significant decrease in fasting blood glucose levels compared to control groups.
  • Antimicrobial Efficacy : In vitro assays revealed that the compound exhibited substantial antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Antitumor Activity : A recent investigation into the effects of the compound on various cancer cell lines showed promising results in inducing apoptosis and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzooxazepine-based sulfonamides , which are explored for their tunable physicochemical and pharmacological properties. Below is a detailed comparison with three analogs from the evidence:

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Oxazepine Ring) Benzenesulfonamide Substituents Position on Oxazepine Molecular Formula Molecular Weight (g/mol) Source
Target Compound 3,3-dimethyl, 4-oxo, 5-propyl 2-chloro 7-yl C₂₀H₂₃ClN₂O₄S 422.9 -
4-Chloro analog 3,3-dimethyl, 4-oxo, 5-propyl 4-chloro 8-yl C₂₀H₂₃ClN₂O₄S 422.9
2-Chloro-4-methyl analog 4-methyl, 5-oxo 2-chloro 7-yl Undisclosed Undisclosed
5-Chloro-2-methyl analog 3,3-dimethyl, 4-oxo, 5-ethyl 5-chloro, 2-methyl 8-yl C₂₀H₂₃ClN₂O₄S 422.9

Key Differences and Implications:

Chlorine Position on Benzene Ring: The target compound has a 2-chloro substituent, while analogs feature 4-chloro or 5-chloro .

Alkyl Substituents on Oxazepine :

  • The 5-propyl group in the target compound contrasts with 5-ethyl or 4-methyl groups. Longer alkyl chains (e.g., propyl vs. ethyl) may enhance lipophilicity, affecting solubility and membrane permeability.

Oxazepine Ring Substitution Pattern :

  • The 7-yl vs. 8-yl attachment of the sulfonamide group (e.g., target vs. ) could alter molecular conformation and interactions with enzymatic pockets.

Research Findings and Limitations

Structural Insights:

  • Isosteric Replacements : The analogs demonstrate systematic variations (e.g., propyl → ethyl, chloro positional isomers), reflecting structure-activity relationship (SAR) strategies to optimize potency or pharmacokinetics .
  • Lumping Strategy Relevance: As noted in , compounds with similar frameworks (e.g., shared benzooxazepine cores) may undergo comparable reaction pathways, enabling streamlined synthesis or metabolic studies .

Limitations in Available Data:

  • No experimental data on bioactivity, solubility, or toxicity are provided in the evidence, limiting mechanistic insights.
  • Physical properties (e.g., melting point, stability) remain uncharacterized for most compounds, including the target .

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